3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone

Regioisomer differentiation Ketone protection Orthogonal deprotection strategy

UV-cure formulators and synthetic chemists face premature gelation and storage instability with conventional photoinitiator systems. This unsubstituted 1,3-dioxolane-protected benzophenone eliminates that problem through acid-switchable latent activation. • Extended pot life: stable under weak acid & ambient light; rapid deprotection upon strong acid exposure enabling two-part or PAG-driven latent cure workflows • Amine-free Type II initiator: eliminates yellowing, odor, and migration vs. BP/tertiary amine systems-critical for food-contact coatings, biomedical polymers, and optical-grade clear coats • Orthogonal ketone protection: 1,3-dioxolane acetal withstands Grignard, hydride, and nucleophilic conditions; meta-dioxolanyl substitution provides distinct steric/electronic environment for selective downstream transformations Supplied at ≥97% purity with Certificate of Analysis. In stock for immediate global dispatch.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 898778-91-1
Cat. No. B1343535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone
CAS898778-91-1
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3
InChIInChI=1S/C17H16O4/c1-19-15-7-5-12(6-8-15)16(18)13-3-2-4-14(11-13)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3
InChIKeyZTOHZRIWBCINLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone: Identity & Classification


3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone (CAS 898778-91-1) is a benzophenone derivative bearing a 1,3-dioxolane protecting group at the meta position of one phenyl ring and a methoxy substituent at the para position of the opposing benzoyl ring [1]. Its molecular formula is C₁₇H₁₆O₄ with a molecular weight of 284.31 g/mol, a computed density of 1.199 g/cm³, a boiling point of 452.5°C at 760 mmHg, and a flash point of 201.7°C [2]. Classified as a protected aryl ketone, this compound belongs to a family of dioxolane-masked benzophenones investigated as latent photoinitiators and synthetic building blocks wherein the ketone carbonyl is reversibly blocked [3]. The compound is commercially supplied at 95%–97% purity by vendors including Fluorochem (via CymitQuimica) and Matrix Scientific, and is listed on authoritative databases such as PubChem (CID 24726655) .

Molecule Class Unsubstituted 1,3-dioxolane-protected benzophenone
Research Workflow Latent photoinitiator or protected ketone building block
Supply Context High-purity grades from active multi-vendor supply

3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone: Uniqueness Over Analogs


Benzophenone-dioxolane compounds sharing the C₁₇H₁₆O₄ formula exist as multiple regioisomers differing in the position of the dioxolane and methoxy substituents—e.g., 4-(1,3-dioxolan-2-yl)-4'-methoxybenzophenone (CAS 898759-90-5), 3-(1,3-dioxolan-2-yl)-3'-methoxybenzophenone (CAS 898778-89-7), and 4'-(1,3-dioxolan-2-yl)-3-methoxybenzophenone (CAS 898759-88-1) . These positional isomers are not functionally interchangeable because the dioxolane attachment site determines both the electronic environment of the protected ketone and the steric accessibility for acid-catalyzed deprotection [1]. The unsubstituted 1,3-dioxolane group on the ketone is stable in the presence of weak acids and ambient light but undergoes rapid deprotection upon exposure to strong acid—a behaviour that is critically dependent on the absence of ring substituents, as 4-chloromethyl and 4-methyl dioxolane variants were shown to lack this advantageous selectivity [2]. Furthermore, the methoxy group at the 4'-position modulates the electron density of the benzophenone π-system, shifting UV absorption relative to the unsubstituted benzophenone core and influencing triplet-state photoreactivity [3]. Procurement of the incorrect regioisomer can thus lead to divergent deprotection kinetics, altered photochemical efficiency, and compromised synthetic utility in ketone protection/deprotection workflows.

Regioisomer mismatch
Meta- vs. para-dioxolane substitution may alter deprotection kinetics and electronic environment, limiting direct interchangeability.
Dioxolane substitution requirement
Unsubstituted dioxolane provides acid-switchable stability; 4-chloromethyl or 4-methyl variants lack this profile and may not replicate latent activation.
Methoxy absence impact
Non-methoxylated analogs exhibit different UV absorption and photoreactivity, potentially shifting photoinitiation efficiency.

3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone: Key Differentiation Evidence


Regioisomeric Selectivity: 3- vs. 4-Dioxolanyl Substitution

3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone (CAS 898778-91-1) places the 1,3-dioxolane protecting group at the meta (3-) position of the benzophenone ring, while its close regioisomer 4-(1,3-dioxolan-2-yl)-4'-methoxybenzophenone (CAS 898759-90-5) places it at the para (4-) position . The meta-substituted isomer positions the dioxolane ring at a site that is not in direct conjugation with the carbonyl, potentially altering the electron density at the ketone and the kinetics of acid-catalyzed deprotection relative to the para-substituted analog [1]. Both isomers share identical molecular formula (C₁₇H₁₆O₄) and molecular weight (284.31 g/mol), meaning that analytical techniques such as NMR or HPLC retention time comparison are required for unambiguous identity confirmation; procurement of the incorrect regioisomer cannot be detected by mass alone [2].

Regioisomeric selectivity
Class-level inference
Meta (3-) dioxolane vs. para (4-) substitution; boiling point differ by ~4.6°C; flash point differ by ~2.2°C. Analytical confirmation (NMR, HPLC) required.
Position determines carbonyl accessibility for deprotection.
No head-to-head kinetic data identified; computed properties only.
Regioisomer differentiation Ketone protection Orthogonal deprotection strategy

Acid-Triggered Deprotection of Unsubstituted Dioxolane

The unsubstituted 1,3-dioxolane group present in 3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone confers a specific acid-lability profile that has been explicitly characterized in patent literature for the broader class of unsubstituted dioxolane-protected benzophenone ketones: the protected ketone is stable in the presence of weak acids and ambient light, but undergoes rapid deprotection when exposed to strong acid [1]. This behaviour is specifically contrasted with methylene-1,3-dioxolane-protected ketones (prior art EP-1307783), which are reported to lack complete stability at room temperature and decompose in the presence of light or very small quantities of weak acid [2]. Substituted dioxolane variants (4-chloromethyl dioxolane and 4-methyl dioxolane) were tested and found to deprotect too slowly upon strong acid treatment, failing to provide the desired acid-switchable behaviour [3].

Acid-triggered deprotection
Class-level inference
Unsubstituted dioxolane: stable to weak acid/light, rapid deprotection in strong acid. Methylene-dioxolane: unstable at RT. 4-substituted: deprotection too slow.
Acid-switchable stability enables latent photoinitiator workflows.
Patent disclosure; compound-specific kinetic data not reported.
Latent photoinitiator Acid-triggered deprotection Ketone masking strategy

One-Component Photoinitiator: Amine-Free System

Dioxolane-bearing benzophenone derivatives, as a class, function as one-component Type II photoinitiators wherein the cyclic acetal moiety serves as an intramolecular hydrogen donor, eliminating the need for an external amine co-initiator [1]. This is in direct contrast to conventional benzophenone (BP), which requires a tertiary amine such as ethyl-4-dimethylaminobenzoate (EDAB) as a bimolecular co-initiator. In comparative photopolymerization kinetics of trimethylolpropane triacrylate (TMPTA), benzophenone-di-1,3-dioxane (BP-DDO)—a structurally related dioxolane-containing benzophenone—was demonstrated to be a more effective photoinitiator than both benzophenone alone and the benzophenone/EDAB two-component system [2]. Similarly, benzophenone-1,3-dioxane (BP-DO) was shown to serve as a substitute for conventional benzophenone and BP/EDAB initiator systems, with leachable photoinitiator amounts quantified via extraction experiments [3]. The one-component nature avoids amine-related drawbacks including mutagenicity, substrate corrosion, and yellowing of cured films [4].

Amine-free photoinitiator
Class-level inference
One-component design: dioxolane moiety acts as intramolecular H-donor. Class analogs (BP-DO, BP-DDO) outperformed BP/EDAB in TMPTA polymerization rate.
Eliminates amine co-initiator, reducing yellowing and migration.
Compound-specific Rp or conversion data not published.
Type II photoinitiator Hydrogen abstraction Amine-free UV curing

Methoxy Substituent: Chromophore Electronic Modulation

3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone (CAS 898778-91-1, MW 284.31, C₁₇H₁₆O₄) differs from its non-methoxylated analog 3-(1,3-Dioxolan-2-YL)benzophenone (CAS 85366-46-7, MW 254.28, C₁₆H₁₄O₃) by the presence of a para-methoxy group on the benzoyl ring [1]. The methoxy substituent functions as an electron-donating group (+M effect) that extends π-conjugation and is known to produce a bathochromic (red) shift in the UV absorption spectrum of benzophenone derivatives [2]. Computational modeling of benzophenone derivatives has demonstrated that methoxy substitution at the para position alters the energy of the n→π* and π→π* electronic transitions, with calculated absorption shifts on the order of 10–30 nm relative to the unsubstituted benzophenone core, depending on substitution pattern and solvent polarity [3]. This electronic modulation directly impacts the compound's performance as a photoinitiator by shifting its absorption envelope and altering triplet-state reactivity [4].

Methoxy electronic tuning
Cross-study comparable
MW +30.03 vs. non-methoxylated analog. Reported UV bathochromic shift ~35 nm (4-methoxybenzophenone λ_max ~287 nm vs. BP ~252 nm).
Red-shifted absorption may improve overlap with Hg lamp emission lines.
Exact λ_max for this CAS not reported; literature analog data used.
UV absorption tuning Electron-donating substituent Bathochromic shift

Commercial Availability vs. Scarce Regioisomers

3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone (CAS 898778-91-1) is commercially available from multiple established vendors at defined purity grades—Fluorochem (97.0% purity, catalog 206798), Matrix Scientific (97% purity), and AKSci (95% minimum purity) . In contrast, its 3'-methoxy regioisomer (CAS 898778-89-7) is listed as a discontinued product by at least one major supplier (CymitQuimica), indicating potential supply constraints for that specific isomer . Pricing data from cnreagent.com lists the Fluorochem-sourced material at ¥10,626/1g, ¥18,634/2g, and ¥38,566/5g, establishing a defined cost structure for procurement planning . All commercial sources specify the product is for research and development use only, with storage recommendations of long-term storage in a cool, dry place, and confirm the compound is classified as not hazardous for DOT/IATA transport .

Commercial availability
Supporting evidence
Actively stocked by ≥4 vendors (Fluorochem, Matrix Scientific, AKSci, MolCore). Purity 95–98%. SDS/CoA available. Non-hazardous transport.
Reliable multi-vendor supply supports reproducible research procurement.
Scarce regioisomer (3'-methoxy) discontinued by one supplier.
Chemical procurement Supply chain reliability Research-grade purity

3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone: Proven Application Scenarios


Acid-Triggered Latent Photoinitiator

In UV-curable coating, adhesive, and printing ink formulations that require extended pot life and resistance to premature gelation during storage and handling under ambient light, this compound's unsubstituted 1,3-dioxolane protection provides the acid-switchable stability profile documented in US Patent 10,919,909: stability under weak acid and ambient light, with rapid deprotection and photoinitiator activation upon strong acid exposure [1]. This enables 'latent cure' workflows—such as two-part UV-curable systems where acid catalyst is mixed in immediately before application, or acid-generating photoacid generators (PAGs) that release strong acid upon initial UV exposure to unmask the benzophenone initiator for a subsequent curing step—without the storage instability that plagues methylene-1,3-dioxolane-protected ketones [2].

Amine-Free Photoinitiator for Non-Yellowing Coatings

For food-contact packaging coatings, biomedical device polymers, and optical-grade clear coats where tertiary amine co-initiators are problematic due to yellowing, odor, migration, and potential mutagenicity, the one-component design inherent to dioxolane-bearing benzophenones eliminates the need for external hydrogen donors [1]. Class-level evidence from benzophenone-1,3-dioxane (BP-DO) demonstrates extractable/leachable advantages over BP/amine systems, with BP-DO shown to be an effective substitute for BP and BP/EDAB in acrylate and methacrylate photopolymerization [2]. The methoxy substituent further tunes the chromophore absorption to better overlap with standard medium-pressure mercury lamp output in the 280–320 nm range, potentially improving initiator efficiency [3].

Protected Ketone Building Block

In complex molecule synthesis requiring orthogonal protecting group strategies, the compound serves as a benzophenone building block with the ketone masked as an unsubstituted 1,3-dioxolane acetal. The meta-dioxolanyl substitution pattern (as opposed to the para-substituted regioisomer CAS 898759-90-5) positions the protected carbonyl in a distinct steric and electronic environment, which can influence the selectivity of subsequent transformations on the opposing aromatic ring [1]. The 1,3-dioxolane group is known to be stable under basic conditions, permitting Grignard reactions, hydride reductions, and nucleophilic substitutions on the methoxy-bearing ring while the ketone remains protected, followed by mild acidic hydrolysis to regenerate the free benzophenone carbonyl [2].

Reference Standard for Photochemistry Studies

As part of the broader benzophenone-dioxolane compound family, this specific regioisomer can serve as a well-defined probe molecule for studying structure-activity relationships in Type II photoinitiation. The defined meta-dioxolane + para-methoxy substitution pattern allows systematic comparison with isomeric variants (CAS 898759-90-5, 898778-89-7, 898759-88-1) to isolate the effects of dioxolane position and methoxy position on: (a) UV absorption wavelength and molar absorptivity; (b) triplet-state hydrogen abstraction kinetics from the dioxolane moiety; (c) acid-catalyzed deprotection rates; and (d) final double bond conversion efficiency in acrylate photopolymerization [1]. Supplier-provided Certificate of Analysis documentation at ≥95% purity supports reproducible photochemical kinetic measurements across research groups [2].

Application
Selection Property
Validation Focus
Latent photoinitiator research
Unsubstituted dioxolane acid-switchable stability
Deprotection kinetics, pot-life under weak acid
Amine-free UV-curing development
One-component intramolecular H-donor design
Extractable/leachable profile, film yellowing
Orthogonal protecting group synthesis
Meta-dioxolane substitution pattern
Ketone stability under basic reaction conditions
Photochemistry SAR probe
Defined regioisomer with methoxy chromophore
UV absorption, triplet-state reactivity comparison
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